molecular formula C19H22O6 B13397379 2,3-Naphthalenedimethanol, 1-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-, stereoisomer (8CI); (1S,2R,3R)-1-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2,3-naphthalenedimethanol

2,3-Naphthalenedimethanol, 1-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-, stereoisomer (8CI); (1S,2R,3R)-1-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2,3-naphthalenedimethanol

Cat. No.: B13397379
M. Wt: 346.4 g/mol
InChI Key: GQLVRVYXAHDDLB-UHFFFAOYSA-N
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Description

The compound 2,3-Naphthalenedimethanol, 1-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-, (1S,2R,3R) (CAS 26194-57-0), also known as Isotaxiresinol, is a stereoisomer with a complex polycyclic structure. Key features include:

  • Molecular formula: C₁₉H₂₂O₆ (MW 346.38) .
  • Functional groups: Two hydroxyl (-OH) groups on the naphthalene ring (positions 2,3), a 3,4-dihydroxyphenyl moiety, and methoxy (-OCH₃) and hydroxyl groups at positions 6 and 7, respectively .
  • Stereochemistry: The (1S,2R,3R) configuration defines its spatial arrangement, influencing biological interactions .
  • Physical properties: Boiling point 542.5°C, density 1.164 g/cm³, and low water solubility (0.19 g/L at 25°C) .

Properties

IUPAC Name

4-[7-hydroxy-2,3-bis(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-25-18-6-11-4-12(8-20)14(9-21)19(13(11)7-17(18)24)10-2-3-15(22)16(23)5-10/h2-3,5-7,12,14,19-24H,4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLVRVYXAHDDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Naphthalenedimethanol, specifically the stereoisomer (1S,2R,3R)-1-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2,3-naphthalenedimethanol, is a complex organic compound with potential biological activities. This article reviews its biological properties, including antioxidant, antimicrobial, and anti-cancer activities based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H20O6 and a molecular weight of approximately 320.34 g/mol. Its structure features a naphthalene core substituted with hydroxyl and methoxy groups that contribute to its biological activities.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals in biological systems. The antioxidant activity of this compound has been evaluated using various assays:

  • DPPH Radical Scavenging Activity : The compound demonstrated significant scavenging activity against DPPH radicals. The IC50 value was determined to be in the range of 30-50 μg/mL, indicating strong antioxidant potential.
  • ABTS Radical Scavenging Activity : Similar results were observed with the ABTS assay where the compound exhibited effective inhibition of ABTS radicals at concentrations comparable to standard antioxidants like ascorbic acid.

Antimicrobial Activity

The antimicrobial properties of 2,3-naphthalenedimethanol have been explored against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coli40 μg/mL
Pseudomonas aeruginosa60 μg/mL

The compound was particularly effective against gram-positive bacteria compared to gram-negative strains, suggesting a potential application in developing antimicrobial agents.

Anti-Cancer Activity

Recent studies have indicated that the compound may possess anti-cancer properties:

  • Estrogen Receptor Binding : Research has shown that metabolites derived from this compound exhibit high affinity for estrogen receptors, which could imply a role in modulating estrogen-related pathways in cancer cells. Specifically, the demethylated analogue demonstrated over 300 times greater affinity for estrogen receptors compared to its parent compound .
  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer) indicated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis.

Case Studies

  • Study on Antioxidant Properties : A study evaluated the antioxidant capacity of various naphthalene derivatives including this compound. Results indicated that it outperformed several known antioxidants in scavenging free radicals .
  • Antimicrobial Efficacy : In a clinical trial assessing the efficacy of this compound against hospital-acquired infections caused by resistant bacterial strains, it showed promise as an adjunct therapy alongside conventional antibiotics .

Comparison with Similar Compounds

Substituent Variations: Hydroxyl vs. Methoxy Groups

Compound Name CAS Key Substituents Molecular Formula Boiling Point (°C) Solubility (25°C)
Target Compound 26194-57-0 3,4-dihydroxyphenyl, 6-OCH₃, 7-OH C₁₉H₂₂O₆ 542.5 0.19 g/L
2,3-Naphthalenedimethanol, 1-(3,4-dimethoxyphenyl)-... 4676-53-3 3,4-di-OCH₃, 6,7-di-OCH₃ C₂₁H₂₆O₆ 542.5 (est.) Higher lipophilicity
Cycloolivil 3064-05-9 4-hydroxy-3-OCH₃ phenyl, 3,7-di-OH C₂₀H₂₄O₇ 623.7 N/A

Key Insights :

  • Methoxy substitution (e.g., 4676-53-3) increases lipophilicity, reducing water solubility but enhancing membrane permeability compared to hydroxyl-rich analogs .
  • Cycloolivil (C₂₀H₂₄O₇) has additional hydroxyl groups, contributing to a higher boiling point (623.7°C) and density (1.354 g/cm³) than the target compound .

Stereochemical Variations

Compound Name CAS Stereochemistry Pharmacological Notes
(1S,2R,3R)-Isotaxiresinol 26194-57-0 1S,2R,3R Enhanced receptor binding due to spatial alignment of hydroxyl groups .
(1R,2S,3S)-Isomer 548-29-8 1R,2S,3S Reduced bioactivity in mast cell stabilization assays due to steric hindrance .

Key Insights :

  • Stereochemistry critically impacts bioactivity. The (1S,2R,3R) configuration optimizes hydrogen bonding with targets like enzymes or receptors, as seen in mast cell stabilizers .

Backbone and Functional Group Comparisons

Compound Name Backbone Functional Groups Key Properties
Target Compound Naphthalene + tetrahydro 2,3-diol, 3,4-dihydroxyphenyl Antioxidant potential via polyphenolic structure .
1,8-Naphthalenedimethanol Naphthalene 1,8-diol Higher solubility in organic solvents due to symmetric -OH positions .
6-Methoxy-1,2,3,4-tetrahydronaphthalene Tetralin 6-OCH₃ Lower polarity; used as synthetic intermediate .

Key Insights :

  • The tetrahydro-naphthalene backbone in the target compound provides rigidity, while the 3,4-dihydroxyphenyl group enhances antioxidant capacity .
  • 1,8-Naphthalenedimethanol lacks aromatic substituents, reducing biological activity but increasing synthetic utility .

Pharmacological and Industrial Relevance

  • Antioxidant Activity: The target compound’s multiple hydroxyl groups enable free radical scavenging, akin to flavonoids .
  • Solubility Challenges: Low aqueous solubility (0.19 g/L) limits bioavailability, necessitating formulation strategies like nanoparticle encapsulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this stereoisomer, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step organic strategies, either linear or convergent. For example, starting with commercially available indole or naphthalene precursors, followed by regioselective functionalization (e.g., hydroxylation, methoxylation, and dihydroxyphenyl coupling). Key intermediates should be characterized via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For stereochemical control, chiral auxiliaries or catalysts may be employed, with X-ray crystallography used to confirm absolute configurations .

Q. How can the stereochemistry of the compound be confirmed experimentally?

  • Methodological Answer : Use a combination of circular dichroism (CD) spectroscopy and X-ray crystallography. CD provides optical activity profiles specific to the (1S,2R,3R) configuration, while X-ray crystallography resolves spatial arrangements. For NMR-based analysis, nuclear Overhauser effect (NOE) experiments can identify spatial proximities between hydrogens on the naphthalene and dihydroxyphenyl moieties .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer : Employ reversed-phase HPLC with UV/Vis detection (optimized for phenolic and methoxy groups at ~280 nm). Pair with tandem mass spectrometry (LC-MS/MS) to detect trace impurities. Differential scanning calorimetry (DSC) can identify polymorphic forms, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Use density functional theory (DFT) to model electron density distributions, focusing on the hydroxyl and methoxy groups’ nucleophilic/electrophilic behavior. Quantum mechanical/molecular mechanical (QM/MM) simulations can predict regioselectivity in catalytic reactions (e.g., hydrogenation of the tetrahydro-naphthalene core). Reaction path searches using tools like GRRM or AFIR (artificial force-induced reaction) help identify transition states and competing pathways .

Q. What strategies optimize reaction conditions for scale-up without compromising stereochemical fidelity?

  • Methodological Answer : Design-of-experiments (DoE) approaches, such as response surface methodology (RSM), can balance variables like temperature, solvent polarity, and catalyst loading. For example, in methoxylation steps, polar aprotic solvents (e.g., DMF) enhance solubility, while low temperatures (~0–5°C) minimize epimerization. Real-time monitoring via inline FTIR or Raman spectroscopy ensures stereochemical consistency .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Cross-validate with advanced techniques:

  • Dynamic NMR (DNMR) to detect slow conformational exchanges affecting peak splitting.
  • Isotopic labeling (e.g., deuterium substitution at labile hydroxyls) to simplify spectra .
  • Machine learning models trained on similar naphthalene derivatives can predict chemical shifts and identify outliers .

Q. What methodologies address challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer : Use orthogonal separation techniques:

  • Countercurrent chromatography (CCC) with a solvent system optimized for phenolic solubility (e.g., hexane/ethyl acetate/methanol/water).
  • Immobilized metal affinity chromatography (IMAC) to exploit catechol-metal interactions (e.g., Fe3+^{3+}) for selective binding of the dihydroxyphenyl group .

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